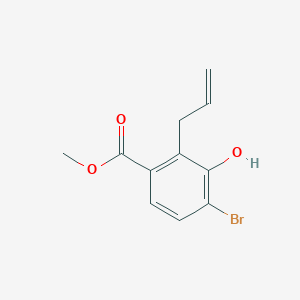

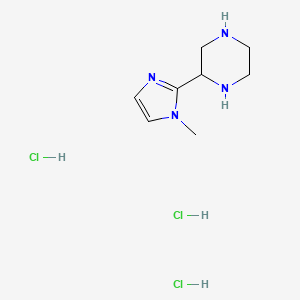

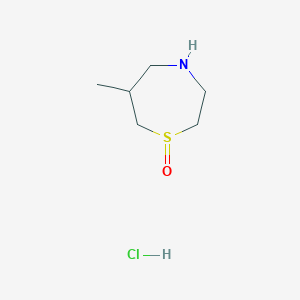

![molecular formula C9H17NO B1433565 (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine CAS No. 1808693-34-6](/img/structure/B1433565.png)

(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine

Vue d'ensemble

Description

“(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine” is a morpholine derivative. Morpholine is an organic chemical compound having the chemical formula O ( C H 2 CH 2) 2 N H. This heterocycle features both amine and ether functional groups .

Synthesis Analysis

Morpholines, including “(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by a six-membered ring containing both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis

Morpholine and its derivatives can undergo a variety of chemical reactions due to the presence of both amine and ether functional groups . These reactions can be used to synthesize a wide range of compounds with diverse properties .Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a weak, ammonia-like or fish-like odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .Applications De Recherche Scientifique

Chemical and Pharmacological Interests

Morpholine derivatives, including structures akin to (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine, have garnered interest due to their diverse pharmacological activities. Recent studies highlight the morpholine moiety's presence in various organic compounds designed for a broad spectrum of pharmacological actions. The structural versatility of morpholine and its analogues, such as pyrans, allows for the development of compounds with significant biological activities. This review delves into the pharmacological profiles of morpholine derivatives, underscoring their potential in designing novel therapeutic agents with enhanced efficacy and reduced toxicity (Asif & Imran, 2019).

Applications in Gene Function Studies

Morpholino oligos, another domain where morpholine derivatives show promise, have been utilized in gene function inhibition across various model organisms. These studies demonstrate the applicability of morpholinos in understanding gene functions, offering a rapid and efficient method to dissect the roles of specific genes in developmental biology. The use of morpholinos spans across different species, highlighting their versatility and importance in molecular biology research (Heasman, 2002).

Organic Light-Emitting Diodes (OLEDs) Development

Morpholine derivatives have also found applications in the field of organic optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs). The structural modification and synthesis of BODIPY-based organic semiconductors, incorporating morpholine rings, have led to advancements in OLED technology. These materials demonstrate potential as 'metal-free' infrared emitters, contributing to the evolution of OLEDs towards more efficient and versatile lighting solutions (Squeo & Pasini, 2020).

Antitumor Activity of Anthracyclines

Research into anthracyclines, a class of antitumor drugs, has shown that modifications incorporating the morpholine group can significantly enhance their activity against multidrug-resistant (MDR) tumors. This indicates the critical role of morpholine derivatives in developing antitumor agents with improved efficacy and reduced cardiotoxicity, offering new avenues for cancer therapy (Suarato, Angelucci, & Geroni, 1999).

Photocatalytic Degradation of Pollutants

Morpholine derivatives participate in the photocatalytic degradation of pollutants, showcasing their environmental applications. Studies have explored the degradation pathways and by-products of various pollutants, including morpholine, underlining the complexity and efficiency of photocatalytic processes for water treatment. This highlights the potential of morpholine derivatives in contributing to environmental protection and sustainability (Pichat, 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVZNCFIVZFLE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2CCCC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H]2CCC[C@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

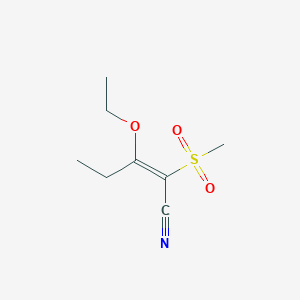

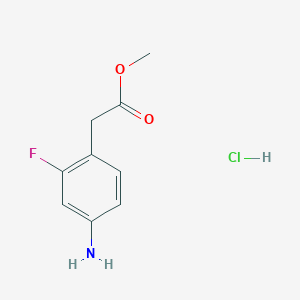

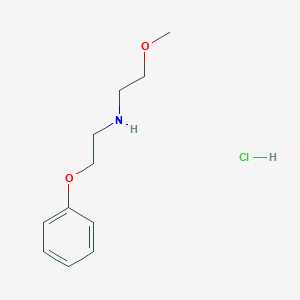

![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)

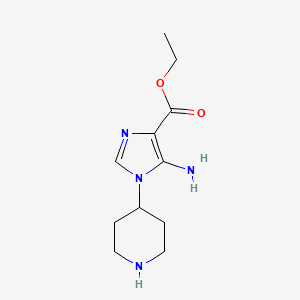

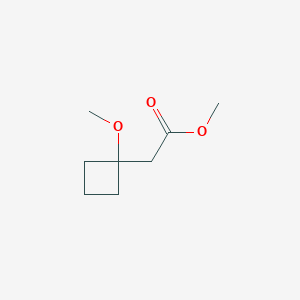

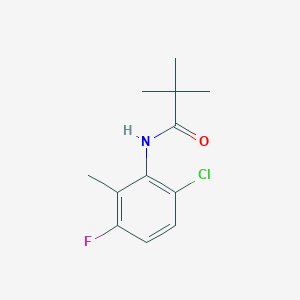

![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)

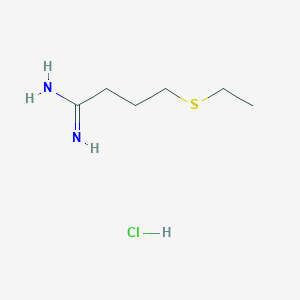

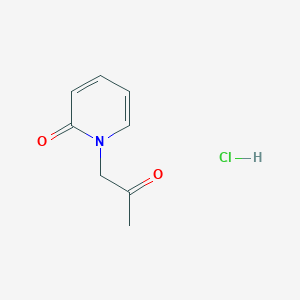

![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)